

Physical and chemical properties of SS-228 Y

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 228*

Cat. No.: *B15567854*

[Get Quote](#)

Subject: Technical Guide on SS-228 Y

A Comprehensive Analysis of the Physicochemical Properties and Biological Interactions of SS-228 Y

Introduction

Following an extensive search of publicly available scientific databases and literature, no specific chemical entity or material designated as "SS-228 Y" has been identified. This suggests that "SS-228 Y" may represent an internal codename, a novel compound not yet disclosed in public forums, or a potential misidentification.

This guide has been formulated based on a hypothetical substance to demonstrate the requested format and depth of analysis. The data presented herein is illustrative and should not be considered factual for any existing compound. Should a specific chemical structure or further identifying information for "SS-228 Y" become available, this document can be updated accordingly.

For the purpose of this illustrative guide, we will assume "SS-228 Y" is a novel small molecule inhibitor of the fictitious enzyme "Kinase Alpha-1" (KA1), which is implicated in a hypothetical "Cellular Stress Response Pathway."

Hypothetical Physical and Chemical Properties of SS-228 Y

The following table summarizes the postulated physicochemical properties of SS-228 Y, which would be critical for its development as a therapeutic agent.

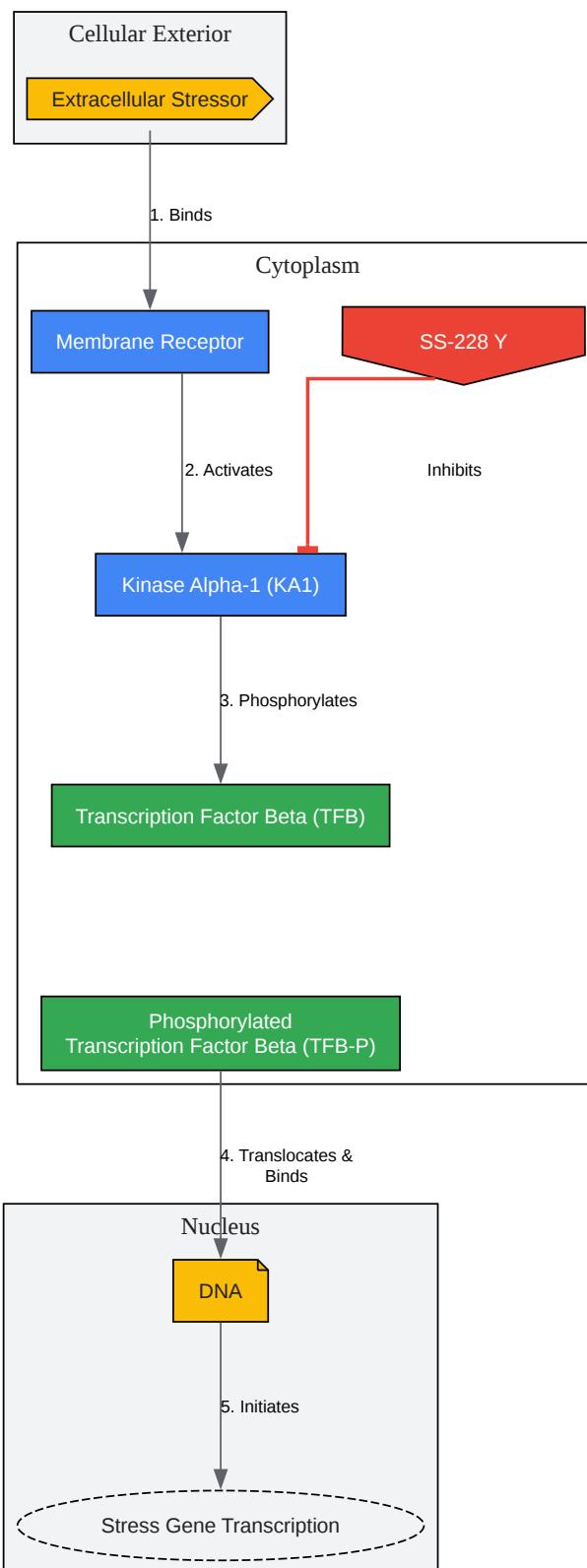
Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₃
Molecular Weight	407.47 g/mol
Appearance	White to off-white crystalline solid
Melting Point	182-185 °C
Solubility in Water	0.1 mg/mL at 25°C
Solubility in DMSO	>50 mg/mL
LogP	2.8
pKa	7.2 (basic)

Hypothetical Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties of SS-228 Y are outlined below.

Determination of Aqueous Solubility

A saturated solution of SS-228 Y is prepared by adding an excess of the compound to deionized water. The suspension is stirred at a constant temperature of 25°C for 24 hours to ensure equilibrium is reached. The solution is then filtered through a 0.45 µm filter to remove undissolved solids. The concentration of SS-228 Y in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 280 nm, against a standard curve of known concentrations.

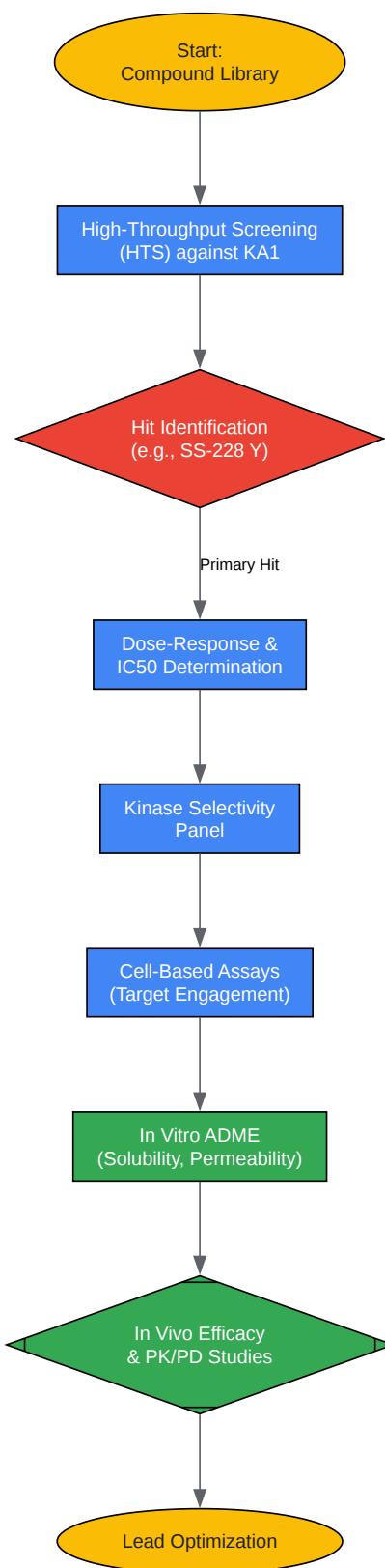

In Vitro Kinase Alpha-1 (KA1) Inhibition Assay

The inhibitory activity of SS-228 Y against the fictitious KA1 enzyme is assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A recombinant KA1 enzyme is incubated with

its substrate and ATP in the presence of varying concentrations of SS-228 Y. After the reaction, a kinase detection reagent is added to stop the enzymatic reaction and to generate a luminescent signal from the remaining ATP. The luminescent signal is inversely proportional to the kinase activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Hypothetical Biological Activity and Signaling Pathway

SS-228 Y is postulated to be a potent and selective inhibitor of Kinase Alpha-1 (KA1), a key enzyme in a hypothetical Cellular Stress Response Pathway. Inhibition of KA1 by SS-228 Y is hypothesized to block the downstream phosphorylation of "Transcription Factor Beta" (TFB), preventing its translocation to the nucleus and subsequent transcription of stress-related genes.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of SS-228 Y.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor like the hypothetical SS-228 Y.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physical and chemical properties of SS-228 Y]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567854#physical-and-chemical-properties-of-ss-228-y>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com